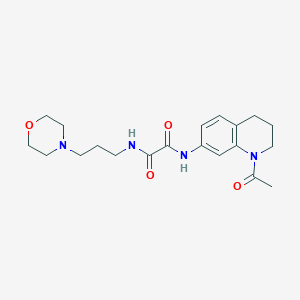

![molecular formula C8H10N2O B2546828 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one CAS No. 21357-23-3](/img/structure/B2546828.png)

5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a nitrogen-containing heterocycle that is part of a broader class of biologically active molecules. It is a scaffold that has been explored for its potential in medicinal chemistry due to its structural complexity and versatility.

Synthesis Analysis

The synthesis of related tetrahydropyrrolo[3,2-c]azepin-4(1H)-one derivatives has been reported using various methodologies. One approach involves the ring expansion of dihydroquinolinones via a Beckmann rearrangement, which is a key step in accessing novel unexplored scaffolds . Another method includes the reaction of 2-aminobenzonitriles with donor-acceptor cyclopropanes mediated by SnCl4, which leads to the formation of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones through an initial ring opening followed by nucleophilic attack and rearrangement . Additionally, a photochemical approach has been utilized for the synthesis of a related benzazepine compound, highlighting the importance of regiospecific Beckmann rearrangement and aryl-aryl linkage formation .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a seven-membered azepine ring fused with a pyrrolo ring. The structural determination of similar compounds has been achieved using various spectroscopic techniques, including infrared (IR), carbon-13 nuclear magnetic resonance (13C NMR), proton nuclear magnetic resonance (1H NMR), mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The tetrahydropyrrolo[3,2-c]azepin-4(1H)-one scaffold can undergo various chemical reactions. For instance, the reduction of 4-oxo-tetrahydropyrrolo[3,2-c]azepines with lithium aluminum hydride yields 1,2-diaryl-tetrahydropyrrolo[3,2-c]azepines, with the possibility of further transformations depending on the substituents present . The synthesis of pyrazolo[3,4-d]pyrido[3,2-b]azepine derivatives from tetrahydropyrido[3,2-b]azepines has also been described, involving a series of reactions including sulfonyl group removal .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features. The biopharmaceutical profiling of some derivatives has revealed a strong structural dependency of drug-like properties, indicating the potential for optimization in medicinal chemistry applications . The herbicidal activities of triazoloazepinones against rape and barnyard grass have been evaluated, with some compounds showing moderate activity, suggesting the importance of the azepinone core for biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

Reduction Processes

The compound 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one can be obtained through reduction processes. For instance, the reduction of 1,2-diaryl-4-oxo-4,6,7,8(5H)-tetrahydropyrrolo[3,2-c]azepines with lithium aluminum hydride has been demonstrated (Dager & Terent’ev, 1985).

Synthesis Variations

The compound is also part of broader synthesis methods for related chemical structures. For example, its structural similarities with tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine highlight a range of synthesis pathways (Albright & Du, 2000).

Temperature-Dependent Synthesis

In a more recent study, the synthesis of related compounds like tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones utilizes temperature tuning, demonstrating the versatility of such structures in chemical synthesis (Porashar et al., 2022).

Pharmaceutical and Biological Research

Glycine Antagonist Properties

Compounds structurally related to this compound, like the glycine antagonists synthesized in the study, show significant biological activity, particularly in interactions with glycine receptors (Brehm et al., 1986).

Biopharmaceutical Profiling

The compound is also involved in biopharmaceutical profiling, where its structural variants have been evaluated for drug-like properties. This underscores its potential in the development of medicinal chemistry scaffolds (Muylaert et al., 2014).

Potential Antitumor Agents

Derivatives of the compound have been synthesized as potential antitumor agents, demonstrating the compound's relevance in cancer research. The study highlights its importance in developing new therapeutic agents (Read et al., 1999).

Agricultural and Herbicidal Applications

- Herbicidal Activities: Compounds structurally related to this compound have been evaluated for their herbicidal activities, suggesting potential applications in agriculture (Wang et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-3-5-9-7(6)2-1-4-10-8/h3,5,9H,1-2,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHRCHIHDNCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2)C(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21357-23-3 |

Source

|

| Record name | 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2546751.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)

![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)

![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)

![2-[5-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2546763.png)

![2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2546764.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)